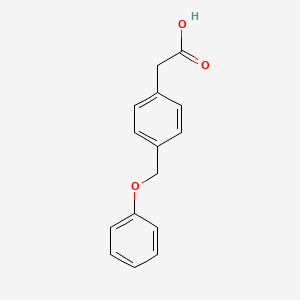

Ácido 4-(fenoximetil)fenilacético

Descripción general

Descripción

4-(Phenoxymethyl)phenylacetic acid (PMPA) is a phenolic derivative of phenylacetic acid (PAA) and is widely used in the pharmaceutical and chemical industries. PMPA is a key intermediate in the synthesis of a variety of drugs, including antibiotics, antivirals, and anti-inflammatory agents. It is also used as a starting material for the synthesis of other drugs and as a reagent in the synthesis of various compounds. PMPA has been studied extensively in the laboratory and has been found to have a wide range of applications in both scientific research and in the pharmaceutical industry.

Aplicaciones Científicas De Investigación

Investigación en Proteómica

Ácido 4-(fenoximetil)fenilacético: se utiliza en la investigación en proteómica debido a su capacidad para interactuar con proteínas y péptidos. Sirve como reactivo para modificar proteínas, lo que puede ayudar en la identificación y caracterización de proteínas en muestras biológicas complejas .

Síntesis Orgánica

Este compuesto es un valioso bloque de construcción en la síntesis orgánica. Puede utilizarse para sintetizar una variedad de moléculas complejas, incluyendo productos farmacéuticos y agroquímicos. Su grupo fenoximetilo es particularmente útil para crear nuevos enlaces carbono-carbono en reacciones orgánicas .

Desarrollo de Medicamentos

En el desarrollo de medicamentos, el This compound puede ser un precursor para la síntesis de ingredientes farmacéuticos activos (API). Su estructura permite la creación de moléculas de fármacos con potenciales propiedades antiinflamatorias y analgésicas .

Polimerización

El ácido puede iniciar reacciones de polimerización, lo que lleva a la creación de nuevos materiales poliméricos. Estos materiales pueden tener aplicaciones en diversas industrias, incluyendo plásticos, recubrimientos y adhesivos .

Catabolismo de Compuestos Aromáticos

La investigación sobre las vías de degradación de los compuestos aromáticos ha demostrado que el This compound puede desempeñar un papel en el catabolismo de estos compuestos en las bacterias. Esto tiene implicaciones para la biorremediación ambiental y el reciclaje natural de la materia orgánica .

Formación de Derivados Químicos

Debido a su grupo reactivo ácido fenilacético, este compuesto se utiliza para formar diversos derivados químicos. Estos derivados pueden servir como intermediarios en la síntesis de moléculas más complejas con diversas aplicaciones en química y ciencia de materiales .

Industria del Aroma y la Fragancia

La estructura del compuesto es similar a la del ácido fenilacético, que es conocido por su aroma a miel. Por lo tanto, podría utilizarse potencialmente en la síntesis de compuestos de aroma y fragancia, contribuyendo a la creación de nuevos olores y sabores .

Química Medicinal

En química medicinal, el This compound puede utilizarse para diseñar y sintetizar nuevos agentes medicinales. Su estructura permite la exploración de nuevos farmacóforos, lo que puede conducir al descubrimiento de fármacos con nuevos mecanismos de acción .

Mecanismo De Acción

Target of Action

4-(Phenoxymethyl)phenylacetic acid is a boronic ester, which is a valuable building block in organic synthesis . It is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, where the organoboron reagents are transferred from boron to palladium . This process is crucial for the success of the Suzuki–Miyaura coupling, which relies on the mild and functional group tolerant reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Biochemical Pathways

The biochemical pathway affected by 4-(Phenoxymethyl)phenylacetic acid is the phenylacetic acid (PhAc) degradation pathway . This pathway is an important model for the catabolism of aromatic compounds . The PhAc CoA ligase gene, which is involved in this pathway, is widely distributed and subject to frequent lateral gene transfer within and across bacterial phylum .

Pharmacokinetics

It is known that phenylacetic acid, a related compound, has a half-life of 55-77 minutes and a clearance of 60-66 ml/min per m^2 . The capacity-limited conversion of phenylacetic acid to its inactive metabolite, phenylacetylglutamine (PAG), has important implications for the dosing of phenylacetic acid .

Result of Action

The result of the action of 4-(Phenoxymethyl)phenylacetic acid is the formation of carbon–carbon bonds through the Suzuki–Miyaura coupling . This process is crucial in organic synthesis, enabling the creation of complex organic compounds from simpler building blocks .

Action Environment

The action of 4-(Phenoxymethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling can be affected by the presence of other functional groups, the choice of solvent, and the temperature . The suzuki–miyaura coupling is known for its tolerance to a wide range of reaction conditions .

Propiedades

IUPAC Name |

2-[4-(phenoxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-12-6-8-13(9-7-12)11-18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBURWARFRCEQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511013 | |

| Record name | [4-(Phenoxymethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

344349-71-9 | |

| Record name | [4-(Phenoxymethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

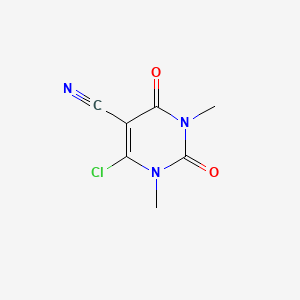

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

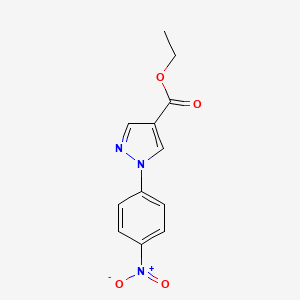

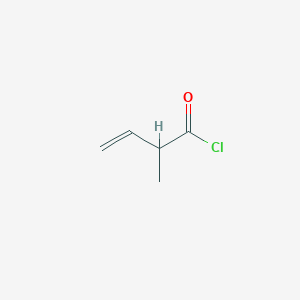

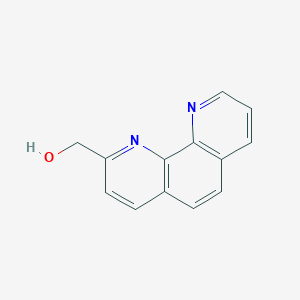

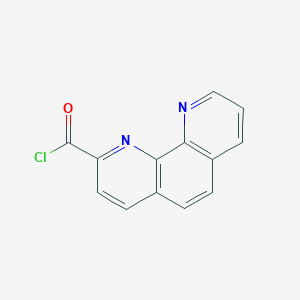

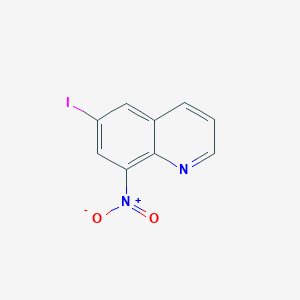

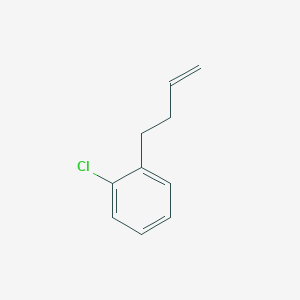

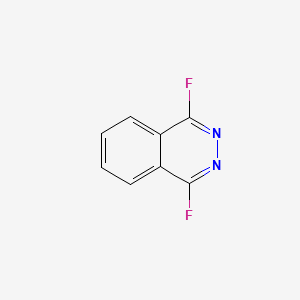

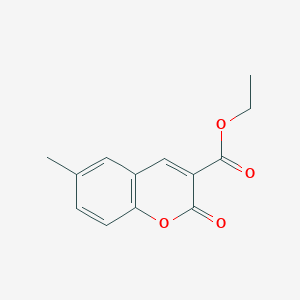

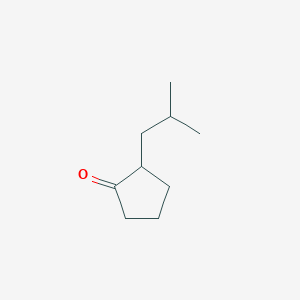

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-1H-[1,2,4]triazole-3-carboxylic acid methyl ester](/img/structure/B1625747.png)